tert-butyl 3-amino-2,2-dimethylazetidine-1-carboxylate
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Overview
Description
tert-Butyl 3-amino-2,2-dimethylazetidine-1-carboxylate: is a chemical compound with the molecular formula C10H20N2O2 and a molecular weight of 200.28 g/mol . This compound is a derivative of azetidine, a four-membered nitrogen-containing heterocycle. It is often used as an intermediate in the synthesis of various pharmaceuticals and organic compounds due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-amino-2,2-dimethylazetidine-1-carboxylate typically involves the reaction of tert-butyl 2,2-dimethylazetidine-1-carboxylate with an appropriate amine source under controlled conditions . One common method involves the use of tert-butyl chloroformate and 3-amino-2,2-dimethylazetidine in the presence of a base such as triethylamine . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-amino-2,2-dimethylazetidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, often in the presence of a base.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the ester group yields the corresponding carboxylic acid .
Scientific Research Applications
tert-Butyl 3-amino-2,2-dimethylazetidine-1-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl 3-amino-2,2-dimethylazetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can act as an inhibitor or activator, depending on its structure and the nature of the target . The pathways involved may include binding to the active site of an enzyme or interacting with receptor sites on cell membranes .
Comparison with Similar Compounds
tert-Butyl 3-hydroxy-2,2-dimethylazetidine-1-carboxylate: This compound has a hydroxyl group instead of an amino group, which affects its reactivity and applications.
tert-Butyl 3-aminoazetidine-1-carboxylate: Lacks the dimethyl substitution, leading to different steric and electronic properties.
Uniqueness: tert-Butyl 3-amino-2,2-dimethylazetidine-1-carboxylate is unique due to its combination of a tert-butyl ester group and a dimethyl-substituted azetidine ring. This structure imparts specific steric and electronic properties that influence its reactivity and interactions with biological targets .
Properties
CAS No. |
2090335-43-4 |
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Molecular Formula |
C10H20N2O2 |
Molecular Weight |
200.28 g/mol |
IUPAC Name |
tert-butyl 3-amino-2,2-dimethylazetidine-1-carboxylate |
InChI |
InChI=1S/C10H20N2O2/c1-9(2,3)14-8(13)12-6-7(11)10(12,4)5/h7H,6,11H2,1-5H3 |
InChI Key |
ZRTZLCWWOGOYAO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(CN1C(=O)OC(C)(C)C)N)C |
Purity |
95 |
Origin of Product |
United States |
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